

# Spectroscopic and Analytical Profile of Phenylboronic Acid Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: *3-Formyl-5-isopropoxyphenylboronic acid*

Cat. No.: *B1340251*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral and analytical characterization of substituted phenylboronic acids, a critical class of compounds in organic synthesis and drug discovery. Due to the limited availability of a complete public dataset for **3-Formyl-5-isopropoxyphenylboronic acid**, this document utilizes data from a closely related analogue, 3-isopropoxyphenylboronic acid catechol ester, to illustrate the characterization process. The methodologies and data interpretation are broadly applicable to the target molecule and its derivatives.

## Introduction to Phenylboronic Acids

Phenylboronic acids are versatile reagents, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of multiple functional groups, such as the formyl (-CHO) and isopropoxy (-OCH(CH<sub>3</sub>)<sub>2</sub>) moieties on the phenyl ring, offers a rich chemical scaffold for the synthesis of complex molecules and active pharmaceutical ingredients. A thorough spectroscopic characterization is paramount to confirm the structure and purity of these compounds.

## Spectral Data Analysis

The following sections present the spectral data for 3-isopropoxyphenylboronic acid catechol ester, a compound that shares the core isopropoxyphenylboronic acid structure with the target molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.64	d	7.0	1H	Aromatic CH
7.60	d	2.0	1H	Aromatic CH
7.38	dd	8.0, 7.5	1H	Aromatic CH
7.30	m	2H	Aromatic CH	
7.11	m	2H	Aromatic CH	
7.09	ddd	8.0, 2.5, 1.0	1H	Aromatic CH
4.64	septet	6.0	1H	-OCH(CH <sub>3</sub> ) <sub>2</sub>
1.37	d	6.0	6H	-OCH(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 500 MHz

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
157.2	Aromatic C-O
145.2	Aromatic C
129.4	Aromatic CH
126.6	Aromatic CH
121.1	Aromatic CH
120.1	Aromatic CH
118.3	Aromatic CH
116.0	Aromatic CH
69.4	-OCH(CH <sub>3</sub> ) <sub>2</sub>
22.2	-OCH(CH <sub>3</sub> ) <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>, Frequency: 125 MHz. Note: The carbon adjacent to boron was not detected.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Assignment
3070	Aromatic C-H stretch
2987, 2973, 2929, 2881	Aliphatic C-H stretch
1567	Aromatic C=C stretch
1471, 1425	Aromatic C=C stretch
1369	C-H bend
1290, 1241, 1216	C-O stretch
1132, 1116, 1064	B-O stretch
997, 970	C-H out-of-plane bend
809, 742, 700	Aromatic C-H out-of-plane bend

Technique: Solid, ATR

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, which can be used to determine its elemental composition.

Technique	Calculated m/z	Found m/z	Ion
HRMS (APCI-TOF)	255.1187	255.1193	[M+H] <sup>+</sup> for C <sub>15</sub> H <sub>15</sub> BO <sub>3</sub>

## Experimental Protocols

The following is a representative synthetic protocol for a related phenylboronic acid derivative.

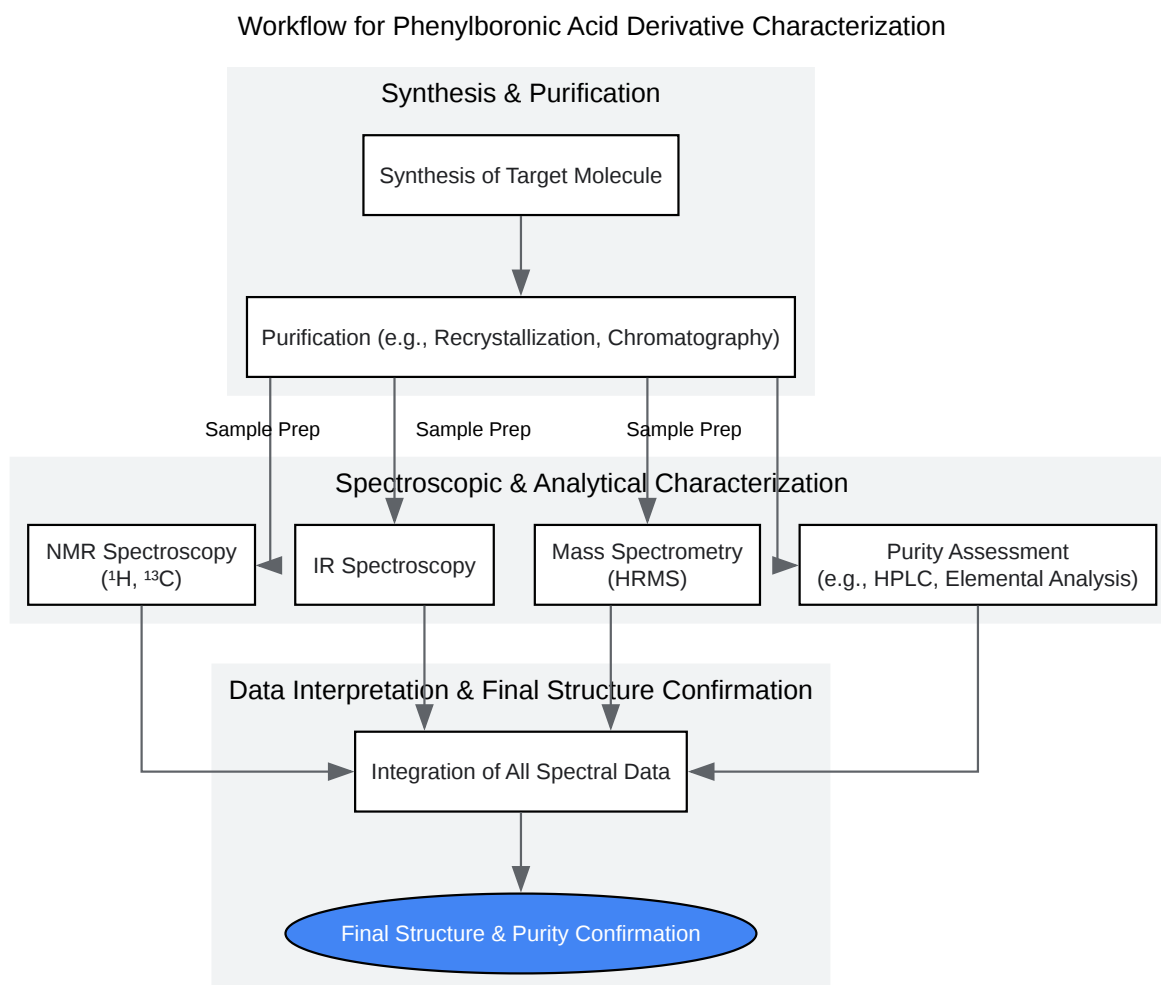
Synthesis of 3-isopropoxyphenylboronic acid catechol ester<sup>[1]</sup>

- **Reaction Setup:** To a round-bottom flask, add catechol (1.1 g, 10 mmol), 3-isopropoxyphenylboronic acid (1.8 g, 10 mmol), magnesium sulfate (150 mg, 1.3 mmol), and toluene (25 mL).

- **Reflux:** Stir the reaction mixture and heat under reflux for 24 hours.
- **Workup:** After cooling, filter the resulting suspension and evaporate the solvent from the filtrate using a rotary evaporator.
- **Purification:** Recrystallize the residue from n-hexane to obtain the final product.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and characterization of a novel phenylboronic acid derivative.



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### Workflow for Spectroscopic Characterization

This guide provides a framework for the analytical processes involved in the characterization of **3-Formyl-5-isopropoxyphenylboronic acid** and its analogues. The provided data and protocols serve as a practical reference for researchers in the field.

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## References

- 1. rsc.org [rsc.org]
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